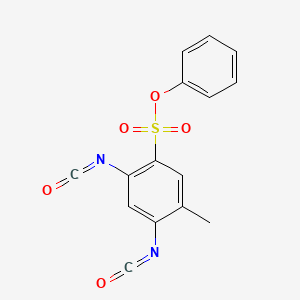

Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate

Description

Properties

CAS No. |

93805-47-1 |

|---|---|

Molecular Formula |

C15H10N2O5S |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

phenyl 2,4-diisocyanato-5-methylbenzenesulfonate |

InChI |

InChI=1S/C15H10N2O5S/c1-11-7-15(14(17-10-19)8-13(11)16-9-18)23(20,21)22-12-5-3-2-4-6-12/h2-8H,1H3 |

InChI Key |

YOYNLXLKRDWFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=O)N=C=O)S(=O)(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route: Phosgenation of Aromatic Diamines

The primary industrial and laboratory method for preparing aromatic diisocyanates, including this compound, involves the phosgenation of the corresponding aromatic diamine precursor. This process typically proceeds in two main stages:

Stage 1: Formation of Carbamyl Chloride Hydrochloride Intermediate

The aromatic diamine (in this case, 2,4-diamino-5-methylbenzenesulphonate or a closely related amine derivative) is dissolved in an inert organic solvent such as diethyl Carbitol (diethyl ether of diethylene glycol). The amine solution is introduced into a cold phosgene solution (0–10 °C) to form a slurry of carbamyl chloride hydrochloride intermediate. Temperature control is critical to maintain the stability of intermediates and prevent side reactions.Stage 2: Conversion to Diisocyanate

The slurry is then heated to an elevated temperature range (100–160 °C) with the continued addition of phosgene in excess (1 to 3 moles of phosgene per mole of carbamyl chloride hydrochloride). This step converts the carbamyl chloride intermediate into the diisocyanate product. The reaction vessel is maintained at atmospheric pressure, and gaseous byproducts such as hydrogen chloride and unreacted phosgene are continuously removed and recycled.

This method is well-documented in patent literature and is adaptable to various aromatic diamines, including those bearing sulphonate groups, by adjusting solvent choice and reaction parameters to accommodate solubility and reactivity differences.

Solvent Selection and Reaction Conditions

Solvent : Dialkyl ethers of mono-, di-, and trialkylene glycols are preferred inert solvents, with diethyl Carbitol being a common choice due to its ability to dissolve both amines and phosgene and to maintain reaction homogeneity.

Temperature Control : Initial phosgenation is conducted at low temperatures (0–10 °C) to form the carbamyl chloride intermediate without decomposition. Subsequent heating to 100–160 °C facilitates conversion to the diisocyanate.

Phosgene Excess : Using an excess of phosgene ensures complete conversion of intermediates to the diisocyanate and helps drive the reaction to completion.

Pressure : Atmospheric pressure is generally maintained, with continuous removal of gaseous byproducts to prevent pressure buildup and side reactions.

Purification and Isolation

After reaction completion, the product mixture contains the desired diisocyanate dissolved in the solvent, along with residual phosgene and hydrogen chloride. The mixture undergoes:

Degassing : Removal of gaseous impurities via condensers and stills.

Separation : The diisocyanate solution is separated from byproducts and solvent, often by distillation or solvent extraction.

Recovery and Recycling : Phosgene and solvents are recovered and recycled to improve process efficiency and reduce environmental impact.

Alternative and Related Processes

While the above method is standard, related processes involve:

Conversion of Phenyl Isocyanates to Carbodiimides : Phenyl isocyanates can be converted to N,N’-diphenylcarbodiimide in the presence of catalysts and non-polar solvents, which may be relevant for modifying polyisocyanate compounds or intermediates.

Use of Non-Polar Solvents and Catalysts : Some processes employ non-polar solvents like monochlorobenzene and carbodiimidization catalysts to convert phenyl isocyanates under reflux conditions, which may be adapted for sulphonated derivatives.

Data Table: Typical Reaction Parameters for Phosgenation of Aromatic Diamines

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Diethyl Carbitol (diethyl ether of diethylene glycol) | Inert, good solubility for amines and phosgene |

| Amine concentration | ~0.6 parts by weight in 100 parts solvent | Ensures complete dissolution |

| Phosgene concentration | ~60 parts by weight in 300 parts solvent | For initial phosgene solution |

| Temperature (initial phosgenation) | 0–10 °C | To form carbamyl chloride hydrochloride |

| Temperature (conversion step) | 100–160 °C | Converts intermediate to diisocyanate |

| Phosgene excess | 1 to 3 moles per mole of carbamyl chloride hydrochloride | Drives reaction to completion |

| Reaction time | 30 to 60 minutes | For conversion step |

| Pressure | Atmospheric | With continuous removal of HCl and phosgene gases |

Research Findings and Considerations

The phosgenation method is highly efficient for producing aromatic diisocyanates with sulphonate substituents, provided that solvent and temperature are carefully controlled to prevent side reactions and decomposition.

The presence of the sulphonate group may influence solubility and reactivity, necessitating solvent and process optimization.

Recovery and recycling of phosgene and solvents are critical for environmental and economic sustainability.

Alternative catalytic processes for modifying phenyl isocyanates (e.g., carbodiimidization) may offer routes to related compounds or intermediates but are less common for direct synthesis of this compound.

Toxicological and environmental assessments indicate that aromatic diisocyanates require careful handling due to their reactivity and potential health hazards, underscoring the importance of controlled reaction conditions and containment.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the isocyanate groups to amines.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulphonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphones, while reduction can produce amines .

Scientific Research Applications

2.1. Polymer Chemistry

One of the primary applications of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate is in the synthesis of polyurethane elastomers. These materials are known for their flexibility and durability and are widely used in coatings, adhesives, and sealants. The compound's ability to form cross-linked structures leads to enhanced mechanical properties in the resulting polymers .

2.2. Coating Technologies

The compound is also employed in formulating high-performance coatings that require excellent adhesion and chemical resistance. Its incorporation into coating formulations can improve scratch resistance and durability under harsh environmental conditions. This application is particularly relevant in automotive and industrial coatings where longevity is critical .

2.3. Biomedical Applications

Recent studies have explored the use of this compound in biomedical fields, particularly in drug delivery systems. Its ability to form stable linkages with biological molecules allows for the development of targeted drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects .

3.1. Polyurethane Foams

A case study on the use of this compound in producing flexible polyurethane foams demonstrated improved thermal insulation properties compared to traditional formulations. The study highlighted that foams produced with this compound exhibited a lower thermal conductivity, making them suitable for energy-efficient building materials .

3.2. Adhesive Formulations

Another significant application was observed in adhesive formulations where the compound contributed to increased bond strength and resistance to moisture. A comparative analysis showed that adhesives containing this compound outperformed standard adhesives in both shear strength and peel resistance under various environmental conditions .

Safety and Health Implications

While this compound has numerous applications, it is essential to consider its health implications due to its isocyanate groups, which are known allergens and sensitizers. Prolonged exposure can lead to respiratory issues and skin sensitization; thus, proper safety measures must be implemented during handling .

Data Summary Table

Mechanism of Action

The mechanism of action of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including the cross-linking of polymers and the modification of biomolecules .

Comparison with Similar Compounds

Structural Analogues in the Evidence

These differ significantly in reactivity and applications:

- Phenyl benzoate (CAS 93-99-2) : A simple ester used as a plasticizer or flavoring agent. Unlike the target compound, it lacks reactive isocyanate groups and sulfonate moieties .

- Methyl benzoate (CAS 93-58-3): A volatile ester with applications in perfumery and organic synthesis.

Functional Analogues

The evidence highlights phenylephrine hydrochloride (PE), a sympathomimetic amine used in pharmaceuticals. While PE is analyzed via spectrophotometric methods (e.g., coupling with 2-aminobenzothiazole at 510 nm ), such techniques are irrelevant to Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate due to its distinct functional groups.

Key Differences in Reactivity and Stability

- Isocyanate Reactivity : The target compound’s isocyanate groups enable crosslinking, a property absent in benzoate esters or PE.

- Sulfonate Stability : Sulfonate esters are generally hydrolytically stable under acidic conditions, unlike the labile ester bonds in benzoates .

3. Research Findings and Data Gaps

The evidence lacks critical data for a robust comparison:

- Physicochemical Properties: No melting points, solubility, or spectral data (e.g., IR, NMR) for the target compound.

- Analytical Methods : Spectrophotometric protocols for PE are inapplicable to isocyanate-containing compounds.

4. A meaningful comparison requires data on sulfonate esters with isocyanate substituents, which are absent in the sources. Future studies should focus on:

- Spectroscopic characterization of isocyanate-sulfonate hybrids.

- Comparative reactivity studies with other diisocyanates (e.g., toluene diisocyanate).

- Stability assessments under varying pH and temperature conditions.

Biological Activity

Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate (CAS Number: 93805-47-1) is a compound that belongs to the class of isocyanates, which are known for their reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₀N₂O₅S

- Molecular Weight : 306.31 g/mol

The compound features two isocyanate groups (-N=C=O) attached to a phenyl ring, which contributes to its reactivity and biological properties. The presence of the sulfonate group (-SO₃) enhances its solubility in water and may influence its biological interactions.

Isocyanates, including this compound, are known to interact with cellular components such as proteins and nucleic acids. The primary mechanism involves the formation of covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This reactivity is a double-edged sword; while it can lead to therapeutic effects, it also poses significant toxicity risks.

Cytotoxicity and Antiproliferative Effects

Research has indicated that isocyanates can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of isocyanates can inhibit cell growth by interfering with microtubule dynamics, a crucial process for cell division. Specifically, compounds similar to this compound have demonstrated antiproliferative activity against tumor cells by blocking the G2/M phase of the cell cycle .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.51 | Inhibition of tubulin polymerization |

| Compound B | MCF7 | 0.88 | Induction of apoptosis |

| Compound C | HT-29 | 1.3 | Cell cycle arrest |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Toxicological Concerns

While exploring the biological activity of this compound, it is crucial to address its toxicity profile. Isocyanates are potent irritants and can cause severe respiratory issues upon exposure. Occupational exposure has been linked to asthma and other respiratory diseases . The compound's ability to sensitize individuals means that even low-level exposure can result in significant health risks.

Case Study: Occupational Exposure

A report from the CDC highlighted several cases where workers exposed to diisocyanates developed severe asthma attacks and other respiratory complications . These findings underscore the importance of safety measures when handling isocyanates in industrial settings.

Potential Applications

Despite the associated risks, the unique reactivity of this compound offers potential therapeutic applications:

- Anticancer Agents : Due to its cytotoxic properties, further research could explore its use as an anticancer agent.

- Bioconjugation : The ability to form covalent bonds with proteins suggests potential in drug delivery systems or targeted therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Phenyl 2,4-diisocyanato-5-methylbenzenesulphonate, given the reactivity of isocyanate groups?

- Methodological Answer : The synthesis should employ a stepwise approach to avoid premature hydrolysis or side reactions. First, introduce protective groups (e.g., tert-butoxycarbonyl) to the sulfonate moiety to stabilize it during subsequent reactions. For isocyanate formation, use phosgene or triphosgene under anhydrous conditions at 0–5°C, followed by controlled warming to room temperature. Monitor reaction progress via FTIR to track the disappearance of amine peaks (N-H stretch at ~3300 cm⁻¹) and emergence of isocyanate signals (~2270 cm⁻¹). Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients, as demonstrated in analogous sulfonate ester syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.3 ppm in 1H NMR), sulfonate aromatic protons (deshielded due to electron-withdrawing effects), and isocyanate-linked carbons (δ ~120–130 ppm in 13C NMR).

- HRMS : Confirm molecular ion [M+H]+ with exact mass matching theoretical values (C14H9N2O5S requires 317.0234 g/mol).

- Elemental Analysis : Validate purity (>95%) by comparing experimental C/H/N/S percentages to theoretical values.

These methods align with structural validation protocols for related aryl isocyanates and sulfonates .

Q. How should researchers assess the hydrolytic stability of this compound in aqueous media?

- Methodological Answer : Conduct pH-dependent stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm. Quantify residual intact compound and identify hydrolysis products (e.g., sulfonic acid derivatives) using LC-MS. For comparison, reference sodium phenolsulphonate () exhibits stability in neutral pH but degrades under strongly acidic/basic conditions, suggesting similar sulfonate group behavior .

Advanced Research Questions

Q. How can contradictory reactivity data in crosslinking studies involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from moisture contamination or variable catalyst efficiency. Design controlled experiments:

- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O).

- Test catalysts (e.g., dibutyltin dilaurate vs. tertiary amines) at 0.1–1.0 wt% to optimize gelation times.

- Characterize crosslinked polymers via DSC (glass transition temperature shifts) and FTIR (urethane bond formation at ~1700 cm⁻¹).

Statistical tools like ANOVA can identify significant variables, as applied in analogous polymer studies .

Q. What structure-activity relationship (SAR) approaches are effective for enhancing the biological or material properties of derivatives of this compound?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Electron-withdrawing groups (e.g., -NO2 at the 5-position) may increase isocyanate electrophilicity, accelerating urethane formation.

- Bulkier substituents on the phenyl ring could sterically hinder hydrolysis, improving stability.

Test derivatives using in vitro assays (e.g., enzyme inhibition) or material tensile strength measurements. SAR frameworks from phenyl methoxyacrylate studies (), where substituent positioning dictated acaricidal activity, provide a model .

Q. What experimental designs are recommended for resolving kinetic inconsistencies in the thermal degradation of this compound?

- Methodological Answer : Employ thermogravimetric analysis (TGA) under nitrogen/air atmospheres (10°C/min) to compare degradation pathways. Pair with evolved gas analysis (EGA)-MS to identify volatile byproducts (e.g., CO2 from isocyanate decomposition). Replicate conditions from conflicting studies to isolate variables (e.g., heating rate, sample mass). For validation, reference decomposition profiles of structurally related disulfides () or benzoates (), which exhibit distinct thermal behaviors based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.